molecular formula C11H26BrN B1223165 n-Octyltrimethylammonium bromide CAS No. 2083-68-3

n-Octyltrimethylammonium bromide

Cat. No.: B1223165
CAS No.: 2083-68-3
M. Wt: 252.23 g/mol
InChI Key: XCOHAFVJQZPUKF-UHFFFAOYSA-M
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Description

n-Octyltrimethylammonium bromide is a quaternary ammonium salt with the chemical formula C11H26NBr. It is a white crystalline powder that is highly soluble in water. This compound is commonly used as a surfactant and phase transfer catalyst in various chemical reactions .

Biochemical Analysis

Biochemical Properties

n-Octyltrimethylammonium bromide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, altering their activity and stability. For instance, it has been used to assist in the synthesis of maghemite powder by influencing the thermal decomposition of ferric nitrate . The compound’s ability to form micelles can affect the solubility and activity of enzymes, thereby impacting biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact the stability and optoelectronic properties of films in perovskite solar cells, indicating its potential effects on cellular components . Additionally, its interaction with cell membranes can lead to changes in membrane permeability and fluidity, affecting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. It has been shown to assist in the formation of maghemite powder by acting as a structure-directing agent during the thermal decomposition of ferric nitrate . This indicates that this compound can influence the structural properties of biomolecules and their interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can impact long-term cellular function. For example, its role in the synthesis of maghemite powder demonstrates its influence on the thermal decomposition process over time . Understanding the temporal effects of this compound is crucial for optimizing its use in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that its biocompatibility and toxicity can depend on the concentration used. For instance, octyltrimethylammonium tetrathiotungstate, a related compound, has been evaluated for its biological and toxic aspects in zebrafish embryos and bovine aorta endothelial cells . These studies indicate that higher doses may lead to adverse effects, while lower doses may be more biocompatible.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its surfactant properties can influence metabolic flux and metabolite levels. The compound’s role in the synthesis of maghemite powder suggests its involvement in the thermal decomposition pathway of ferric nitrate . Understanding these pathways is essential for elucidating the compound’s metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. Its solubility and surfactant properties enable it to interact with cellular membranes, affecting its localization and accumulation. Studies on its use in perovskite solar cells highlight its potential for altering the distribution of charge carriers within films .

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s role in the synthesis of maghemite powder suggests its potential for influencing the localization of iron oxide nanoparticles within cells . Understanding its subcellular localization is crucial for optimizing its use in biochemical applications.

Chemical Reactions Analysis

n-Octyltrimethylammonium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

n-Octyltrimethylammonium bromide has a wide range of scientific research applications:

Comparison with Similar Compounds

n-Octyltrimethylammonium bromide is similar to other quaternary ammonium salts such as:

The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for a wide range of applications.

Properties

IUPAC Name

trimethyl(octyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N.BrH/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOHAFVJQZPUKF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15461-38-8 (Parent)
Record name n-Octyltrimethylammonium bromide
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DSSTOX Substance ID

DTXSID70943071
Record name N,N,N-Trimethyloctan-1-aminium bromide
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Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2083-68-3
Record name Octyltrimethylammonium bromide
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URL https://commonchemistry.cas.org/detail?cas_rn=2083-68-3
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Record name n-Octyltrimethylammonium bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2083-68-3
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Record name N,N,N-Trimethyloctan-1-aminium bromide
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Record name 1-Octanaminium, N,N,N-trimethyl-, bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Octyltrimethylammonium Bromide?

A1: Octyltrimethylammonium bromide has the molecular formula C11H28BrN and a molecular weight of 266.26 g/mol.

Q2: What spectroscopic techniques are useful for characterizing C8TAB?

A2: Several spectroscopic techniques can be employed to characterize C8TAB, including:

  • Nuclear Magnetic Resonance (NMR): 13C NMR provides information about the molecular dynamics and segmental motions of the methylene chain in C8TAB solutions. 14N NMR relaxation studies can reveal information about micellar size and shape.
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present in C8TAB and its complexes with other molecules.

Q3: How does C8TAB behave in aqueous solutions?

A3: C8TAB is a cationic surfactant that forms micelles in aqueous solutions above its critical micelle concentration (CMC).

Q4: How does temperature affect C8TAB micelle formation?

A4: The CMC of C8TAB in aqueous solutions exhibits a minimum at a specific temperature (Tmin). This Tmin shifts to lower temperatures with increasing salt (e.g., NaBr) concentration.

Q5: How can the CMC of C8TAB be determined?

A5: Several methods can be used to determine the CMC of C8TAB, including:* Electrical Conductivity: Measuring the electrical conductivity as a function of surfactant concentration. * Adiabatic Compressibility: Analyzing the relationship between adiabatic compressibility and surfactant concentration. * Viscosity Measurements: Studying the variation of zero-shear-rate viscosity with surfactant concentration.

Q6: What factors influence the size and shape of C8TAB micelles?

A6: Factors influencing micellar size and shape include:

  • Surfactant concentration: Increasing C8TAB concentration can lead to the formation of larger, rod-like micelles.
  • Presence of additives: The addition of substances like urea can increase the CMC of C8TAB and impact micellar properties.
  • Counterion type: The type of counterion present can influence micellar size and aggregation number.

Q7: How does C8TAB interact with anionic surfactants in solution?

A7: C8TAB exhibits strong interactions with anionic surfactants, resulting in the formation of mixed micelles. These interactions are mainly attributed to electrostatic attractions between the oppositely charged headgroups, in addition to hydrophobic interactions between the alkyl chains.

Q8: What happens to C8TAB micelles upon the addition of hydrocarbons?

A8: The addition of hydrocarbons, such as n-decane, to C8TAB micellar solutions can lead to a transition from wormlike micelles to ellipsoidal microemulsion droplets. This transformation significantly impacts the rheological properties of the solution, causing a decrease in viscosity. ,

Q9: How does the addition of polymers affect C8TAB micellar systems?

A9: Adding neutral polymers, such as poly(vinyl alcohol) (PVA), to C8TAB micellar solutions can induce:

  • Viscoelastic synergy: The polymer and micellar chains can interlace, resulting in a significant increase in viscosity and relaxation time. , [18]](https://www.semanticscholar.org/paper/ee13bd5a91bd6c03b7f908f69f045ab8789fad53)
  • Microphase separation: Repulsion between the polymer and surfactant can lead to the formation of polymer-rich and surfactant-rich domains, despite the system remaining macroscopically homogeneous. ,

Q10: What are some potential applications of C8TAB?

A10: C8TAB has shown promise in several applications, including:

  • Drug delivery: C8TAB has been investigated for its potential in drug delivery systems.
  • Template synthesis: The controlled aggregation of C8TAB can be employed in the synthesis of nanostructured materials, such as polypyrrole nanostructures. ,
  • Lignin dissolution and extraction: C8TAB has demonstrated the ability to dissolve lignin, a complex biopolymer found in plant cell walls. This property holds potential for lignin valorization and biomass processing.

Q11: How is computational chemistry used to study C8TAB?

A11: Coarse-grained molecular dynamics (CG-MD) simulations are valuable tools for investigating the behavior of C8TAB in solution, particularly for studying:

  • Scission energy: CG-MD can help determine the energy required to break micelles, offering information about their stability.
  • Effects of additives: The influence of various additives on C8TAB micelle morphology and properties can be explored through simulations.

Q12: What are the surface active properties of C8TAB?

A12: C8TAB exhibits high surface activity, characterized by its ability to lower surface and interfacial tension.

Q13: How does C8TAB adsorb at interfaces?

A13: * Air/Water Interface: C8TAB molecules adsorb at the air/water interface, forming a dynamic adsorption layer that influences bubble formation and rising velocities. * Mercury Electrode/Solution Interface: Electrochemical studies have investigated the adsorption behavior of C8TAB on mercury electrodes, providing insights into its electrochemical properties. * Solid Surfaces: C8TAB can adsorb onto various solid surfaces, influencing their properties and serving as a modifying agent in material science applications.

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